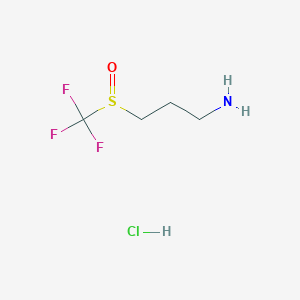
3-(Trifluoromethylsulfinyl)propan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethylsulfinyl)propan-1-amine;hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TFPAM-HCl and is commonly used in the field of medicinal chemistry, particularly in the development of new drugs. TFPAM-HCl has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further research.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Stereoselective Synthesis and Reactivity
A study by Packer et al. (2017) described the stereoselective synthesis of enantiomerically enriched 1,1,1-trifluoro-2-propanamine using a chiral sulfinamide auxiliary. The study also explored the limitations in using the hydrochloric acid salt of the amine for epoxide opening reactions, leading to the introduction of a novel triflate salt for direct use in reactions without isolating the pure amine Packer et al., 2017.
Synthesis of Hydrophobic Agents
Dyachenko et al. (2018) developed a synthetic route to potential hydrophobic agents, combining a polyfluoroheptyloxy functional hydrophobic spacer with an N-[3-(triethoxysilyl)propyl]amide anchor part, indicating the versatility of trifluoromethylsulfinyl-related compounds in creating hydrophobic surfaces Dyachenko et al., 2018.
Role in Trifluoromethylation Reactions
- Trifluoromethylsulfinylation and -sulfonylation: Guyon et al. (2017) reviewed the use of sodium trifluoromethanesulfinate and trifluoromethanesulfonyl chloride for trifluoromethylsulfenylation, trifluoromethylsulfinylation, and other related reactions, showcasing the significant role these compounds play in introducing trifluoromethyl groups into various substrates Guyon et al., 2017.
Asymmetric Synthesis and Application in Pharmaceuticals
- Asymmetric Synthesis of Amines: Ellman et al. (2002) and Mei et al. (2016) discussed the use of tert-butanesulfinyl imines and N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine for the asymmetric synthesis of amines, highlighting their pharmaceutical importance and versatility as reagents for synthesizing trifluoromethyl-containing amines and amino acids Ellman et al., 2002; Mei et al., 2016.
Development of Novel Reagents
Nucleophilic Trifluoromethylation
Chu and Qing (2014) explored the concept of oxidative trifluoromethylation, presenting methods for constructing carbon-CF3 bonds and discussing the use of (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source in various nucleophilic substrates Chu & Qing, 2014.
Facile Synthesis and Reactions of Amides
Lanigan et al. (2013) reported an effective method for the direct amidation of carboxylic acids with a broad range of amines, demonstrating the significance of trifluoromethylsulfinyl-related reagents in facilitating chemical reactions and syntheses Lanigan et al., 2013.
Propriétés
IUPAC Name |
3-(trifluoromethylsulfinyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NOS.ClH/c5-4(6,7)10(9)3-1-2-8;/h1-3,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPGDYDUWJGSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2627589.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2627590.png)
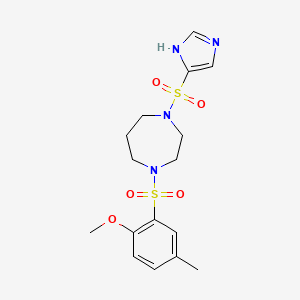
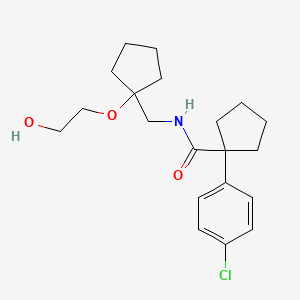
![N-(4-methoxy-2-methylphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2627595.png)
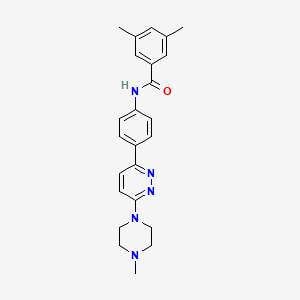



![Tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B2627605.png)
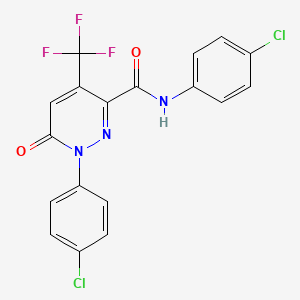
![N-(3-fluoro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2627609.png)